Fluorescein (sodium)

Description

BenchChem offers high-quality Fluorescein (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

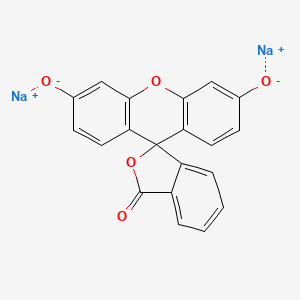

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H10Na2O5 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |

InChI Key |

RGPLGPBQJOQFJS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Fluorescein Sodium

For Researchers, Scientists, and Drug Development Professionals

Fluorescein sodium, the disodium salt of fluorescein, is a synthetic organic dye renowned for its intense yellow-green fluorescence under ultraviolet or blue light.[1][2] This property has established it as an invaluable tool in a multitude of scientific and medical applications, ranging from a fluorescent tracer in biomedical research to a diagnostic agent in ophthalmology.[3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of fluorescein sodium, complete with experimental methodologies and visual representations of its mechanism and applications.

Chemical and Physical Properties

Fluorescein sodium is an orange-red to dark red, odorless, and hygroscopic powder.[5][6][7] It is the water-soluble form of fluorescein.[5] The quantitative properties of fluorescein sodium are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties of Fluorescein Sodium

| Property | Value | References |

| Chemical Formula | C₂₀H₁₀Na₂O₅ | [5][8] |

| Molecular Weight | 376.27 g/mol | [3][9][10] |

| CAS Number | 518-47-8 | [3][8] |

| IUPAC Name | disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | [5] |

| Synonyms | Uranine, Acid Yellow 73, D&C Yellow No. 8 | [3][8][9] |

| pKa | 2.2, 4.4, 6.7 (at 25°C) / ~6.4 | [11][12][13] |

Table 2: Physical Properties of Fluorescein Sodium

| Property | Value | References |

| Appearance | Orange-red to dark red powder | [5][11] |

| Melting Point | 314 to 316 °C (decomposes) / 320 °C | [8][11][14] |

| Solubility | ||

| in Water | Freely soluble / ≥ 100 mg/mL at 68°F / 500 g/L at 20°C | [5][11][15] |

| in Ethanol | Soluble / Sparingly soluble | [5][6] |

| in Diethyl Ether | Practically insoluble | [15] |

| pH (of 5% solution) | 7.8 - 9.8 | [5][8] |

| Hygroscopicity | Hygroscopic | [5][6] |

Table 3: Spectral Properties of Fluorescein Sodium

| Property | Value | References |

| Maximum Absorption Wavelength (λmax) | ~490-494 nm | [8][16][17] |

| Maximum Emission Wavelength (λem) | ~513-521 nm | [8][16][17] |

| Isosbestic Point | 460 nm | [8] |

The fluorescence of fluorescein sodium is highly dependent on pH.[17][18] The fluorescence disappears in acidic solutions and reappears when the solution is neutralized or becomes alkaline.[5][8]

Mechanism of Fluorescence

The characteristic fluorescence of fluorescein sodium is a result of its chemical structure, which contains a conjugated system. When exposed to light of a specific wavelength (around 494 nm), the electrons in the molecule are excited to a higher energy level. As they return to their ground state, they emit light at a longer wavelength (around 521 nm), which is perceived as a vibrant yellow-green color.[8][16]

Caption: Mechanism of fluorescein sodium fluorescence.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for determining key properties of fluorescein sodium.

1. Determination of Solubility

This protocol provides a general method for determining the solubility of fluorescein sodium in a given solvent.

References

- 1. chemiis.com [chemiis.com]

- 2. acs.org [acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. What is Fluorescein Sodium used for? [synapse.patsnap.com]

- 5. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorescein Sodium | 518-47-8 [chemicalbook.com]

- 7. Fluorescein Sodium CAS#: 518-47-8 [amp.chemicalbook.com]

- 8. macsenlab.com [macsenlab.com]

- 9. フルオレセイン ナトリウム塩 - D&C;黄色No. 8, NaFl [sigmaaldrich.com]

- 10. thomassci.com [thomassci.com]

- 11. Fluorescein Sodium CAS#: 518-47-8 [m.chemicalbook.com]

- 12. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]

- 13. Fluorescein | 2321-07-5 [chemicalbook.com]

- 14. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 17. pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Fluorescein Sodium in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein sodium, a water-soluble fluorescent dye, alongside its derivatives, has established itself as an indispensable tool across a multitude of scientific disciplines.[1][2] Its intense green fluorescence upon excitation with blue light, coupled with its generally low toxicity, makes it a versatile probe for visualizing, tracking, and quantifying biological processes at the cellular, tissue, and even whole-organism level.[3] This technical guide provides an in-depth exploration of the core applications of fluorescein sodium and its key derivatives—fluorescein diacetate (FDA) and fluorescein isothiocyanate (FITC)—in research, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate experimental design and execution.

Fluorescent Tracer and Permeability Studies

Fluorescein sodium and its dextran conjugates are widely employed as fluorescent tracers to study the permeability of biological barriers, such as the intestinal epithelium and the blood-brain barrier (BBB).[4][5][6] These assays are crucial in drug development and disease modeling to understand the transport of substances across these critical interfaces.

In Vitro Epithelial Permeability Assay (FITC-Dextran)

This assay quantifies the permeability of epithelial cell monolayers, often cultured on Transwell® inserts, by measuring the passage of FITC-dextran from the apical to the basolateral compartment.[7]

Experimental Protocol:

-

Cell Culture: Seed epithelial cells on collagen-coated Transwell® inserts and culture until a confluent monolayer is formed.

-

FITC-Dextran Preparation: Prepare a 1 mg/mL solution of FITC-dextran (e.g., 20 kDa) in phenol red-free cell culture medium.[7] Protect the solution from light.[7]

-

Assay Procedure:

-

Wash the cell monolayers with pre-warmed (37°C) phenol red-free medium.

-

Add the compound of interest to the apical or basolateral compartment to assess its effect on permeability. Include appropriate vehicle controls.

-

Replace the apical medium with 250 µL of the FITC-dextran solution.[7]

-

Add 800 µL of phenol red-free medium to the basolateral compartment.[7]

-

Incubate for a defined period (e.g., 20 minutes) at room temperature, protected from light.[7]

-

-

Sample Collection and Measurement:

-

Data Analysis: Calculate the apparent permeability (Papp) coefficient. A standard curve of known FITC-dextran concentrations should be prepared to quantify the amount of tracer that has crossed the monolayer.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Tracer | FITC-Dextran (20 kDa) | [7] |

| Tracer Concentration | 1 mg/mL | [7] |

| Apical Volume | 250 µL | [7] |

| Basolateral Volume | 800 µL | [7] |

| Incubation Time | 20 minutes | [7] |

| Excitation Wavelength | ~490 nm | [7] |

| Emission Wavelength | ~520 nm | [7] |

Experimental Workflow:

In Vivo Blood-Brain Barrier (BBB) Permeability Assay

This assay assesses the integrity of the BBB by measuring the extravasation of intravenously administered sodium fluorescein into the brain parenchyma.[5][8]

Experimental Protocol:

-

Animal Model: Utilize appropriate animal models (e.g., mice).

-

Tracer Administration: Inject sodium fluorescein intraperitoneally (i.p.) or intravenously (i.v.). A typical dose is 100 mg in 0.1 mL for i.p. injection in mice.[8]

-

Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30 minutes).[9]

-

Tissue and Blood Collection:

-

Anesthetize the animal.

-

Collect a blood sample via cardiac puncture.

-

Perfuse the animal transcardially with saline to remove intravascular tracer from the brain.

-

Harvest the brain tissue (e.g., hippocampus).[8]

-

-

Sample Processing:

-

Centrifuge the blood sample to obtain serum.

-

Homogenize the brain tissue in a suitable buffer.

-

Centrifuge the brain homogenate to obtain the supernatant.

-

-

Quantification:

-

Measure the fluorescence of the brain supernatant and serum samples using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm).[8]

-

-

Data Analysis: Calculate the BBB permeability as the ratio of brain fluorescence to serum fluorescence, often expressed as a percentage.[9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Tracer | Sodium Fluorescein | [5][8] |

| Animal Model | Mice | [5][8] |

| Administration Route | Intraperitoneal (i.p.) | [8] |

| Dosage | 100 mg in 0.1 mL | [8] |

| Circulation Time | 30 minutes | [9] |

| Excitation Wavelength | ~485 nm | [8] |

| Emission Wavelength | ~528 nm | [8] |

Experimental Workflow:

Cell Viability and Cytotoxicity Assays

The fluorescein diacetate (FDA) assay is a widely used method to assess cell viability based on two key indicators: enzymatic activity and membrane integrity.[10] It is often used in conjunction with propidium iodide (PI) to simultaneously identify live and dead cells.[11]

Principle of FDA/PI Staining

FDA, a non-fluorescent and cell-permeant molecule, freely diffuses across the plasma membrane of both live and dead cells.[10] Inside viable cells, intracellular esterases hydrolyze the diacetate groups of FDA, releasing the polar, fluorescent molecule fluorescein.[10] An intact plasma membrane retains the fluorescein, resulting in bright green fluorescence.[10] In contrast, PI is a membrane-impermeant nucleic acid stain. It can only enter cells with compromised membranes (i.e., dead cells), where it intercalates with DNA and emits red fluorescence.[11]

Signaling Pathway/Mechanism:

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorescein Angiography for Monitoring Neural Blood Flow in Chronic Nerve Compression Neuropathy: Experimental Animal Models and Preliminary Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]

- 5. In vivo blood-brain barrier (BBB) permeability assay [bio-protocol.org]

- 6. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

An In-depth Technical Guide to the Core Spectroscopic Properties of Fluorescein Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of fluorescein sodium, a widely utilized fluorescent dye in research and clinical applications. This document details the core spectroscopic characteristics, presents quantitative data in a structured format, outlines experimental protocols for spectral measurements, and visualizes key functional relationships.

Spectroscopic Properties of Fluorescein Sodium

Fluorescein sodium is renowned for its high quantum yield and strong absorption of blue light, resulting in a bright green fluorescence. These properties are, however, highly dependent on the molecular environment, particularly pH and concentration.

Absorption and Emission Spectra

The absorption spectrum of fluorescein sodium is characterized by a major peak in the blue region of the visible spectrum. Following excitation, the molecule emits light in the green region. The specific wavelengths for maximum absorption and emission are subject to environmental conditions. In aqueous solutions, fluorescein sodium can exist in different ionic forms, each with distinct spectral properties.[1]

Influence of pH

The fluorescence of fluorescein is highly pH-dependent.[2] The molecule exists in various protonation states, with the dianion and monoanion forms being the primary fluorescent species. As the pH of the solution increases, the equilibrium shifts towards the highly fluorescent dianion form, leading to a significant increase in fluorescence intensity.[3] The pKa of fluorescein is approximately 6.4, making it an excellent fluorescent indicator for pH changes near physiological conditions.[4] An isosbestic point, where the absorbance is independent of pH, is observed at approximately 463 nm.[4][5]

Influence of Concentration

At high concentrations, fluorescein molecules can form dimers or even polymers, which can lead to quenching of the fluorescence emission.[1] This self-quenching effect is an important consideration in quantitative fluorescence applications.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for the absorption and emission spectra of fluorescein sodium.

| Parameter | Value | Conditions |

| Absorption Maximum (λmax abs) | ~490 nm | In water/phosphate buffer pH 7.4[1] |

| 498 nm | ||

| 479 nm | In 0.9% NaCl[3] | |

| Emission Maximum (λmax em) | ~514 nm | In water[4] |

| 517 nm | ||

| 538 nm | In 0.9% NaCl[3] | |

| Molar Absorptivity (ε) | ~80,000 cm-1M-1 | |

| 92,300 cm-1M-1 | At 500.2 nm[6] | |

| Quantum Yield (Φ) | ~0.95 | In 0.1 M NaOH[7] |

| 0.79 | [4] | |

| 0.97 | In basic ethanol[6] | |

| pKa | ~6.4 | [4] |

| Isosbestic Point | ~463 nm | [5] |

Experimental Protocols

Accurate measurement of the absorption and emission spectra of fluorescein sodium requires careful experimental design and execution. Below are generalized protocols for these measurements.

Measurement of Absorption Spectrum

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax abs) of fluorescein sodium.

Materials:

-

Spectrophotometer (e.g., Cary 3)[6]

-

Quartz cuvettes (1 cm path length)

-

Fluorescein sodium

-

Appropriate solvent (e.g., 0.1 M NaOH, phosphate buffered saline (PBS) at a specific pH)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of fluorescein sodium of a known concentration in the desired solvent. It is crucial that the fluorescein is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 350-550 nm). Use the solvent as a blank to zero the instrument.

-

Measurement: Measure the absorbance of each dilution in a quartz cuvette. Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of this spectrum corresponds to λmax abs. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax abs, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Emission Spectrum

Objective: To determine the emission spectrum and the wavelength of maximum emission (λmax em) of fluorescein sodium.

Materials:

-

Fluorometer or spectrofluorometer (e.g., Spex FluoroMax)[6]

-

Quartz cuvettes (1 cm path length)

-

Fluorescein sodium solution (prepared as above)

-

Solvent for blank measurements

Procedure:

-

Sample Preparation: Use a dilute solution of fluorescein sodium with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[6]

-

Instrument Setup:

-

Set the excitation wavelength to the determined λmax abs (e.g., 490 nm).

-

Set the emission scan range to cover the expected emission (e.g., 500-650 nm).

-

Set the excitation and emission slit widths to control the spectral resolution (e.g., 4.25 nm bandwidth).[6]

-

-

Measurement:

-

Record a blank spectrum using the solvent alone.

-

Record the emission spectrum of the fluorescein sodium solution.

-

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Correct the spectrum for any wavelength-dependent variations in the instrument's detector sensitivity.

-

Plot the corrected fluorescence intensity versus wavelength to obtain the emission spectrum. The peak of this spectrum is the λmax em.

-

Visualizations of Functional Relationships

The utility of fluorescein sodium in research and drug development often stems from its responsive fluorescence. The following diagrams illustrate key functional workflows and relationships.

Experimental Workflow for Spectroscopic Characterization

This diagram outlines a typical experimental workflow for the in vitro and ex vivo characterization of fluorescein sodium's optical properties.

Caption: Workflow for in vitro and ex vivo spectral analysis of fluorescein sodium.

Fluorescein Diacetate (FDA) Cell Viability Assay

Fluorescein diacetate (FDA), a non-fluorescent derivative of fluorescein, is used to assess cell viability. This diagram illustrates the mechanism.

Caption: Mechanism of the fluorescein diacetate (FDA) cell viability assay.

pH-Dependent Fluorescence of Fluorescein

This diagram illustrates the logical relationship between pH and the fluorescent state of fluorescein.

Caption: Relationship between pH and the fluorescent states of fluorescein.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Sodium fluorescein as a retinal pH indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencedaily.com [sciencedaily.com]

Unveiling the Photophysics of Fluorescein Sodium: A Technical Guide to Quantum Yield in Diverse Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence quantum yield of fluorescein sodium in various solvents, a critical parameter for researchers, scientists, and professionals in drug development. Fluorescein and its derivatives are workhorse fluorophores in a multitude of applications, from fluorescence microscopy to diagnostics, making a thorough understanding of their photophysical properties essential for accurate and reproducible experimental design. This document summarizes key quantitative data, details experimental protocols for quantum yield determination, and provides a visual workflow to aid in experimental setup.

The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is highly sensitive to the local environment of the fluorophore.[1] Solvent properties such as polarity, hydrogen bonding capacity, and refractive index can significantly influence the quantum yield of fluorescein, affecting the efficiency of its fluorescence.[2][3][4] This guide compiles data on the quantum yield of fluorescein sodium in a range of solvents to facilitate informed solvent selection for specific applications.

Quantitative Data Summary

The following table summarizes the reported fluorescence quantum yields of fluorescein in various solvents. These values have been compiled from multiple sources to provide a comparative overview. It is important to note that the photophysical properties of fluorescein are highly dependent on factors such as pH, temperature, and the presence of other solutes.[5]

| Solvent | Quantum Yield (Φf) | Reference |

| 0.1 M NaOH | 0.93 | [5] |

| 0.1 N NaOH(aq) | 0.925 ± 0.015 | [6] |

| PBS (pH 7.4) | 0.85 | [5] |

| Ethanol | 0.79 | [7] |

| Basic Ethanol | 0.97 | [8] |

| Trifluoroethanol | 1.0 | [7] |

| Dimethylsulfoxide (DMSO) | 0.60 | [7] |

| Acetonitrile | - | [9] |

| Tetrahydrofuran (THF) | - | [9] |

| D2O | 0.98 | [6] |

Note: Data for Acetonitrile and THF for fluorescein itself was not explicitly found, though a study on fluorescein derivatives used these solvents.[9] The values presented are representative and may vary under different experimental conditions.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative (or comparative) method.[10][11]

Absolute Method

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.[10][12] This technique captures fluorescence emitted over all angles.

Methodology:

-

Incident Light Measurement: The spectrum of the excitation light is measured by passing the beam through a cuvette containing the solvent (blank) placed within the integrating sphere. This provides the total number of incident photons (S₀).[10]

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the spectrum is recorded again. This measurement yields the amount of non-absorbed light (S₁) and the fluorescence emission from the sample (S₂).[10]

-

Calculation: The quantum yield (Φf) is calculated using the following formula: Φf = S₂ / (S₀ - S₁)[10]

Relative (Comparative) Method

The relative method, which is more commonly used, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][13]

Methodology:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects.[1][5]

-

Absorbance Measurement: Measure the UV-Vis absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.[5]

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.[5]

-

Data Analysis: Integrate the fluorescence spectra to obtain the total fluorescence intensity for each solution.

-

Calibration Curve: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. Determine the slope of the linear fit for both plots.[13]

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[5]

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the relative quantum yield determination method.

This guide provides a foundational understanding of the quantum yield of fluorescein sodium in various solvent environments. For researchers and drug development professionals, this information is paramount for the design and interpretation of fluorescence-based assays and imaging studies. The provided experimental protocols offer a starting point for the accurate determination of this crucial photophysical parameter.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmess.org [jmess.org]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescein [omlc.org]

- 8. omlc.org [omlc.org]

- 9. mdpi.com [mdpi.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. edinst.com [edinst.com]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility of Fluorescein Sodium in Water and Phosphate-Buffered Saline (PBS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fluorescein sodium in two common laboratory solvents: water and Phosphate-Buffered Saline (PBS). Understanding the solubility of this widely used fluorescent dye is critical for its effective application in various scientific and biomedical fields, including but not limited to fluorescence microscopy, cell biology, and drug formulation. This document outlines the key factors influencing solubility, presents available quantitative data, and provides detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to Fluorescein Sodium

Fluorescein sodium, the disodium salt of fluorescein, is an organic compound that exhibits intense green fluorescence when exposed to blue or ultraviolet light.[1][2] Its high water solubility and strong fluorescent properties make it an invaluable tool for a multitude of applications, from tracing water flow in environmental studies to ophthalmic angiography in clinical diagnostics.[1][2] The solubility of fluorescein sodium is not a fixed value but is influenced by several factors, most notably the pH and temperature of the solvent.

Factors Influencing Solubility

pH

The solubility of fluorescein sodium is significantly dependent on the pH of the aqueous solution. Fluorescein itself is a weak acid and is only slightly soluble in water.[3] However, its sodium salt, fluorescein sodium, is the water-soluble form.[4] The molecule exists in different ionic forms depending on the pH, which directly impacts its solubility. In acidic solutions, the less soluble protonated forms of fluorescein are favored, leading to a decrease in solubility.[4][5] Conversely, in neutral to alkaline solutions, the more soluble anionic forms predominate, resulting in significantly higher solubility.[1][4]

Temperature

Quantitative Solubility Data

The reported solubility of fluorescein sodium in water varies in the literature, highlighting the importance of standardized measurement protocols. The following tables summarize the available quantitative data for the solubility of fluorescein sodium in water and provide an indication of its solubility in PBS based on concentrations used in published research.

Table 1: Solubility of Fluorescein Sodium in Water

| Temperature (°C) | Solubility (g/L) | Source(s) |

| 20 | 500 | [7][8][9] |

| Not Specified | 40 | [5] |

Note: The significant discrepancy in the reported values (500 g/L and 40 g/L) underscores the need for experimental verification of solubility for specific applications.

Table 2: Reported Concentrations of Fluorescein Sodium in Phosphate-Buffered Saline (PBS)

| pH | Concentration (% w/v) | Concentration (g/L) | Application Context | Source(s) |

| 7.4 | 0.05 | 0.5 | Topical contrast agent for microendoscopy | [10] |

| 7.4 | Not specified (diluted from 2% w/v) | Not specified | Fluorescence lifetime measurements | [11] |

| 7.4 | 100 nM (approximately 0.0000376 g/L) | ~0.0000376 | Fluorescence spectra measurements | [12] |

Note: The concentrations listed for PBS are those used in specific experimental settings and do not necessarily represent the saturation solubility of fluorescein sodium in PBS. However, they do confirm its solubility at these levels under the specified conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, it is recommended to perform a solubility determination. The following protocols are based on the widely accepted shake-flask method and the OECD Guideline for the Testing of Chemicals, Test No. 105.[1][2][13][14]

Principle of the Shake-Flask Method

The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][15][16][17] The principle involves creating a saturated solution by agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Apparatus

-

Fluorescein sodium (analytical grade)

-

Solvent (deionized water or PBS of a specific pH)

-

Conical flasks or vials with stoppers

-

Constant temperature water bath or incubator with a shaker

-

Analytical balance (accurate to at least 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

-

pH meter

Detailed Experimental Procedure

-

Preparation of the Test System:

-

Accurately weigh an amount of fluorescein sodium that is in clear excess of its expected solubility and add it to a conical flask.

-

Add a known volume of the desired solvent (water or PBS) to the flask.

-

Securely stopper the flask to prevent evaporation.

-

Prepare at least three replicate flasks for each solvent and temperature condition.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed (e.g., 150-200 rpm) for a predetermined period to ensure equilibrium is reached. A preliminary test can be conducted to determine the time to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After the equilibration period, remove the flasks from the shaker and allow them to stand at the test temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature. Alternatively, filter the solution using a syringe filter that has been pre-saturated with the solution to avoid loss of the solute due to adsorption.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of fluorescein sodium in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at the absorbance maximum of fluorescein, which is pH-dependent) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known fluorescein sodium concentrations to quantify the concentration in the test samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of fluorescein sodium in the original saturated solution by taking into account the dilution factor.

-

The solubility is expressed as the average concentration from the replicate flasks, typically in g/L or mg/mL.

-

Visualizations

Chemical Equilibrium of Fluorescein in Aqueous Solution

The following diagram illustrates the pH-dependent equilibrium between the different protolytic species of fluorescein in an aqueous solution. This equilibrium is fundamental to understanding its solubility and fluorescence characteristics.

References

- 1. OECD 105 - Phytosafe [phytosafe.com]

- 2. laboratuar.com [laboratuar.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Fluorescein used as fluorescent tracer 518-47-8 [sigmaaldrich.com]

- 10. Fluorescein as a topical fluorescent contrast agent for quantitative microendoscopic inspection of colorectal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. scribd.com [scribd.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to Fluorescein Sodium: Molecular Weight, Structure, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and structural properties of fluorescein sodium, a widely utilized fluorescent dye. The document details its physicochemical characteristics, provides established experimental protocols for its synthesis, purification, and characterization, and visualizes key processes through structured diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescein sodium in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for fluorescein sodium, facilitating easy reference and comparison.

Table 1: Molecular and Physical Properties of Fluorescein Sodium

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₀Na₂O₅ | [1][2][3] |

| Molecular Weight | 376.27 g/mol | [2][3][4] |

| Exact Mass | 376.03236198 Da | [1] |

| CAS Number | 518-47-8 | [1][2][3] |

| Appearance | Orange-red to dark red powder | [1][5] |

| Solubility | Freely soluble in water; Soluble in ethanol | [1][6][7] |

| Melting Point | 314 to 316 °C (597 to 601 °F; 587 to 589 K) | [6] |

| pH (5% solution) | 7.8 - 9.8 | [1][6] |

Table 2: Spectroscopic Properties of Fluorescein Sodium

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λ_max_ abs) | ~490 - 494 nm | Aqueous alkaline solution | [6][8] |

| Emission Maximum (λ_max_ em) | ~515 - 521 nm | Aqueous alkaline solution | [6][8] |

| Molar Extinction Coefficient (ε) | 92,300 cm⁻¹/M | at 482.5 nm in ethanol | [9] |

| Fluorescence Quantum Yield (Φ_F_) | ~0.9 | in 0.1 M NaOH | [9] |

Chemical Structure

Fluorescein sodium is the disodium salt of fluorescein. The structure consists of a xanthene core substituted with carboxyl and hydroxyl groups. The sodium salt form enhances its water solubility.

Caption: Chemical structure of fluorescein sodium.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of fluorescein sodium.

Synthesis of Fluorescein

The synthesis of fluorescein is typically achieved through the Friedel-Crafts acylation of resorcinol with phthalic anhydride.

Materials:

-

Resorcinol (C₆H₆O₂)

-

Phthalic anhydride (C₈H₄O₃)

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous zinc chloride (ZnCl₂) as a catalyst

-

Heating mantle or oil bath

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Stirring apparatus

Procedure:

-

Combine resorcinol and phthalic anhydride in a 2:1 molar ratio in the reaction vessel.[2]

-

Slowly add the catalyst (a few drops of concentrated sulfuric acid or a molar equivalent of anhydrous zinc chloride) to the mixture while stirring.[2][10]

-

Heat the mixture to 180-200°C for 30-60 minutes. The mixture will become a dark, viscous liquid.[2]

-

Allow the reaction mixture to cool and solidify.

-

The solid crude product is then crushed and can be used for purification.

Purification of Fluorescein via Diacetylfluorescein

A common method for purifying crude fluorescein is by converting it to its diacetate derivative, which can be easily recrystallized, followed by hydrolysis back to pure fluorescein.[11]

Materials:

-

Crude fluorescein

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N) (optional, as a catalyst)

-

Ethanol (C₂H₅OH)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Acetylation: Dissolve the crude fluorescein in acetic anhydride (with a small amount of pyridine, if used) and heat the mixture to reflux for 1-2 hours.[11]

-

Cool the reaction mixture and pour it into ice water to precipitate the diacetylfluorescein.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallization: Recrystallize the diacetylfluorescein from ethanol to obtain a pure, crystalline product.

-

Hydrolysis: Dissolve the purified diacetylfluorescein in an aqueous sodium hydroxide solution and heat to hydrolyze the acetate groups.[11]

-

Acidify the solution with hydrochloric acid to precipitate the pure fluorescein.

-

Collect the purified fluorescein by filtration, wash with water, and dry.

Preparation of Fluorescein Sodium

Purified fluorescein is converted to its water-soluble disodium salt.

Materials:

-

Purified fluorescein

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Water

-

Stirring apparatus

-

Evaporation apparatus (e.g., rotary evaporator)

Procedure:

-

Dissolve the purified fluorescein in a stoichiometric amount of aqueous sodium hydroxide or sodium carbonate solution.[6][10]

-

Stir the solution until all the fluorescein has dissolved to form a clear, orange-red solution.

-

Evaporate the water from the solution to obtain the solid fluorescein sodium. This can be done using a rotary evaporator or by gentle heating.

-

Dry the resulting powder under vacuum.

Spectroscopic Characterization

3.4.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maximum (λ_max_ abs) and the molar extinction coefficient (ε).

Materials:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein sodium

-

0.1 M Sodium hydroxide (NaOH) solution (or other suitable buffer)

Procedure:

-

Prepare a stock solution of fluorescein sodium of known concentration in 0.1 M NaOH.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorbance spectra of the solutions from approximately 400 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max_ abs).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.

3.4.2. Fluorescence Spectroscopy

This technique is used to determine the emission maximum (λ_max_ em) and the fluorescence quantum yield (Φ_F_).

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein sodium solution (from 3.4.1)

-

Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ_F_ = 0.54)

Procedure for Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of fluorescein sodium (e.g., 490 nm).

-

Record the fluorescence emission spectrum over a range of wavelengths (e.g., 500 nm to 600 nm).

-

Identify the wavelength of maximum emission (λ_max_ em).

Procedure for Quantum Yield Determination (Comparative Method):

-

Prepare a solution of the standard (quinine sulfate) and the sample (fluorescein sodium) with the same absorbance at the same excitation wavelength.[12]

-

Record the fluorescence emission spectrum for both the standard and the sample under identical instrument settings.

-

Integrate the area under the emission curves for both the standard (A_std_) and the sample (A_smp_).

-

Calculate the quantum yield of the sample (Φ_F,smp_) using the following equation: Φ_F,smp_ = Φ_F,std_ * (A_smp_ / A_std_) * (η_smp_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, and η is the refractive index of the solvent.[12]

Visualizations

The following diagrams illustrate key workflows and principles related to fluorescein sodium.

Caption: Workflow for the synthesis and purification of fluorescein sodium.

Caption: Jablonski diagram illustrating the principle of fluorescence.

Caption: Experimental workflow for fluorescein angiography.

References

- 1. Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. eyeguru.org [eyeguru.org]

- 6. macsenlab.com [macsenlab.com]

- 7. Refubium - Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo [refubium.fu-berlin.de]

- 8. Frontiers | Optical Characterization of Sodium Fluorescein In Vitro and Ex Vivo [frontiersin.org]

- 9. Fluorescein [omlc.org]

- 10. CN103288844A - Preparation method of fluorescein sodium - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.uci.edu [chem.uci.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the History of Fluorescein as a Groundwater Tracer

Introduction

Fluorescein, a synthetic organic compound, has a rich history that extends from its origins in the burgeoning field of industrial organic chemistry to its indispensable role in modern hydrogeology. First synthesized in 1871 by the Nobel laureate Adolf von Baeyer, fluorescein was initially explored for its properties as a dye.[1][2] Von Baeyer created the compound, which he originally named "resorcinphthalein," through the condensation of phthalic anhydride and resorcinol.[1][3] The name "fluorescein" would not be commonly used until 1878.[3] Its intense green fluorescence, even at minute concentrations, quickly made it a substance of great interest. While it found early applications in medical diagnostics, particularly ophthalmology, its utility as a tracer for water flow was recognized shortly after its discovery, marking the beginning of a new era in the study of groundwater systems.[1][4] This guide provides a technical overview of the history and evolution of fluorescein as a premier groundwater tracer.

Pioneering Applications: From a Novelty to a Tool

The first documented use of fluorescein as a groundwater tracer occurred in 1877 in the Upper Rhine Valley of Southern Germany. In a landmark experiment, the fluorescent dye was used to demonstrate a subterranean connection between the Danube and Rhine rivers.[5] This early test was qualitative, relying on the visual detection of the dye's brilliant color to confirm the hydraulic link.

A few years later, in 1882, fluorescein was instrumental in a public health investigation in France, where it was used to trace the source of a typhoid fever epidemic.[6] These initial applications, though rudimentary by modern standards, established the profound utility of fluorescent dyes in tracking subsurface water flow paths. Fluorescein's early adoption in karst terrains, characterized by complex underground drainage systems, was particularly significant.[7][8]

The table below summarizes these and other key early tracer studies.

Data Presentation

Table 1: Pioneering Fluorescein Groundwater Tracer Studies

| Year | Location | Objective | Key Innovation/Investigator | Methodology Summary | Outcome |

| 1877 | Upper Rhine Valley, Germany | Demonstrate a subterranean connection between the Danube River and the Aäch Spring (a tributary of the Rhine).[5] | First documented use of uranine (sodium salt of fluorescein) for groundwater tracing.[5] | Injection of a known quantity of uranine into a sinkhole in the Danube watershed and visual monitoring for its appearance at the Aäch Spring. | Successfully demonstrated the hydraulic connection, proving that a portion of the Danube's water was being diverted underground to the Rhine watershed.[5] |

| 1882 | Near Paris, France | Identify the water origin of a typhoid fever outbreak.[6] | Dr. Carrieres.[6] | Dye was introduced into suspected contaminated water sources, and downstream wells and springs were monitored for its presence. | The tracer test helped to confirm the source of contamination, providing critical information for public health intervention.[6] |

| 1906 | United States | Pioneering the use of fluorescein in English-speaking countries.[6] | R.B. Dole.[6] | Described and advocated for the methods used in France for karst and soil tracing.[6] | Helped to popularize and establish fluorescein tracing as a standard hydrogeological technique in the U.S. |

Evolution of Experimental Protocols and Detection

The methodologies for fluorescein tracing have evolved significantly, progressing from simple visual observation to highly sensitive quantitative analysis.

Early Qualitative and Semi-Quantitative Methods

In the late 19th and early 20th centuries, tracing experiments were primarily qualitative. The objective was often to establish a direct connection between a point of injection (like a sinkhole) and a discharge point (like a spring).[9] Success was determined by the visual appearance of the brightly colored dye at the monitoring location.

The invention of the fluoroscope in France in 1901 by M. Trillat marked a significant advancement, allowing for more precise measurements of fluorescence than the naked eye could provide.[6] This paved the way for semi-quantitative assessments.

The Advent of Quantitative Tracing

The mid-20th century saw a shift towards quantitative dye tracing, which aims to determine not just the flow path, but also transport parameters like travel time, velocity, and solute dispersion.[8] This was made possible by two key developments:

-

Sensitive Instrumentation: The development of filter fluorometers and, later, spectrofluorometers in the mid-1980s, allowed for the detection of fluorescein at concentrations far below the visual threshold, often in the parts-per-billion or even parts-per-trillion range.[10]

-

Passive Sampling: The use of activated charcoal packets became a standard method for monitoring.[10] These packets are placed in the expected flow path and adsorb the dye over time. The charcoal is later collected, and the fluorescein is eluted in a lab for quantitative analysis. This method provides a time-integrated sample and is highly effective for detecting low concentrations of the tracer.[11]

Modern Experimental Protocol: A Generalized Approach

A modern quantitative fluorescein tracer test follows a rigorous, systematic protocol to ensure accurate and defensible results.

1. Pre-Injection Phase:

-

Background Sampling: Before introducing any dye, background water samples are collected from all monitoring points. These are analyzed to determine the natural background fluorescence of the water, which could otherwise interfere with the detection of the tracer dye.[11] Activated charcoal samplers may also be deployed and analyzed for background levels.

-

Tracer Mass Calculation: The amount of fluorescein to be injected is calculated based on factors such as the expected travel distance, discharge rate of the system, and desired peak concentration at the detection point. Equations have been developed to estimate the required mass to ensure detection without excessive environmental impact.[12]

-

Safety and Permitting: Fluorescein is considered safe at the low concentrations used in tracing, but permits from relevant environmental agencies may be required.[9]

2. Injection Phase:

-

Dye Preparation: The calculated mass of fluorescein powder (typically the sodium salt, uranine, for better solubility) is dissolved in a known volume of water from the injection site to create a concentrated solution.

-

Introduction: The dye solution is introduced into the groundwater system at a single point (e.g., poured into a sinkhole or injected into a well). It is typically followed by a large volume of "flush water" to ensure the tracer is efficiently carried into the subsurface.

3. Monitoring and Sampling Phase:

-

Automated Monitoring: Submersible fluorometers may be deployed at key monitoring points to provide a continuous, real-time record of fluorescence as the dye cloud passes.

-

Discrete Sampling: Manual grab samples of water are collected at regular intervals.[9]

-

Passive Sampling: Activated charcoal packets are deployed at all monitoring locations and are typically replaced on a regular schedule (e.g., every few days) throughout the duration of the trace.

4. Post-Injection Analysis:

-

Laboratory Analysis: Water samples and the elutant from the charcoal packets are analyzed using a laboratory spectrofluorophotometer. For fluorescein, the pH of the samples is typically adjusted to above 9.5 to maximize its fluorescence intensity.[13]

-

Data Interpretation: The concentration data is plotted against time to create a "breakthrough curve."[5] This curve provides critical information, including:

-

First Arrival Time: The minimum time of travel.

-

Peak Concentration Time: The time at which the bulk of the tracer arrives.

-

Mean Residence Time: The average time the tracer spent in the system.

-

Mass Recovery: The percentage of the injected dye that is accounted for at the monitoring point.

-

The table below outlines the evolution of these detection methods.

Table 2: Evolution of Fluorescein Detection Methods in Groundwater Tracing

| Era | Detection Method | Key Instrumentation | Typical Detection Limit |

| Late 19th Century | Visual Observation | Human Eye | ~100-500 ppb (parts per billion) |

| Early 20th Century | Fluoroscopy | Fluoroscope | Lower than visual, semi-quantitative |

| Mid-20th Century | Quantitative Fluorometry | Filter Fluorometer | ~1-10 ppb |

| Late 20th Century - Present | Spectrofluorophotometry | Spectrofluorophotometer | <0.1 ppb, down to parts per trillion |

| Late 20th Century - Present | Passive Adsorption | Activated Charcoal Samplers + Spectrofluorophotometer | Enables detection of very low, time-integrated concentrations |

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows in the history and application of fluorescein as a groundwater tracer.

References

- 1. hekint.org [hekint.org]

- 2. ewanbirney.com [ewanbirney.com]

- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]

- 4. solinst.com [solinst.com]

- 5. Groundwater Tracing | GUE [gue.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. karstwaters.org [karstwaters.org]

- 8. grokipedia.com [grokipedia.com]

- 9. books.gw-project.org [books.gw-project.org]

- 10. Dye tracing - Wikipedia [en.wikipedia.org]

- 11. gw-project.org [gw-project.org]

- 12. kgs.uky.edu [kgs.uky.edu]

- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]

In-depth Technical Guide on the Safety and Toxicity of Fluorescein Sodium for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein sodium, a synthetic organic dye, is extensively utilized in in vivo studies as a fluorescent tracer for various applications, including retinal and choroidal angiography, assessment of blood-brain barrier integrity, and visualization of cellular and tissue structures. Its water solubility and intense green fluorescence under blue light make it a valuable tool in biomedical research. This guide provides a comprehensive overview of the safety and toxicity profile of fluorescein sodium for in vivo applications, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Safety and Toxicity Data

The safety of fluorescein sodium has been evaluated in numerous preclinical studies across different animal models and through extensive clinical use. It is generally considered to have low toxicity, particularly when administered orally or topically. However, intravenous administration can be associated with a higher incidence of adverse effects.

Acute Toxicity

Acute toxicity studies have established the median lethal dose (LD50) of fluorescein sodium in various species, providing a quantitative measure of its short-term toxicity.

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs |

| Mouse | Oral | 4738 - 4740[1] | Ataxia, central nervous system depression, decreased spontaneous motor activity, death.[2] |

| Rat | Oral | 6721 | Central nervous system depression.[3] |

| Rabbit | Oral | 2500 | Not specified |

| Mouse | Intravenous | 799 - 1327 | Rapid respiration, lethargy, prostration, convulsions.[4] |

| Dog | Intravenous | ≥ 800[5] | Not specified |

Repeated Dose Toxicity

Studies involving repeated administration of fluorescein sodium have been conducted to assess its long-term safety profile.

| Species | Study Type | Dosing Regimen | NOAEL (mg/kg/day) | Observations |

| Rat | 14-day oral gavage (OECD TG 422) | 0, 100, 500, 1500 mg/kg/day | 500[2] | Mortality and discoloration of small intestines at the highest dose.[2] |

| Rabbit | 14-day oral gavage (OECD TG 422) | 0, 30, 100, 250 mg/kg/day | 250[2] | No significant effects on body weight or gross pathology.[2] |

| Dog | 28-day intravenous | Not specified | > 100 | No significant toxic effects observed.[5] |

Reproductive and Developmental Toxicity

The potential for fluorescein sodium to affect reproduction and development has been investigated in animal models.

| Species | Study Type | Dosing Regimen | Findings |

| Rabbit | One-generation reproductive toxicity (OECD TG 421) | 2240 mg/kg/day (intravenous) on specific gestation days | No effects on estrous cycles, birth defects, or pathological changes were observed.[2] |

| Rat | Teratogenicity study | 500 mg/kg (intravenous) on specific gestation days | No teratogenic effects were observed.[5] |

| Rabbit | Teratogenicity study | ~31 mg/kg (intravenous) on specific gestation days | No teratogenic effects were observed.[5] |

Based on the available data, fluorescein sodium is not considered to be a reproductive or developmental toxicant.[2]

Genotoxicity and Carcinogenicity

-

Genotoxicity: In vitro genotoxicity assays, including bacterial reverse mutation assays, have largely shown negative results for fluorescein sodium.[2]

-

Carcinogenicity: No long-term carcinogenicity studies have been conducted. However, considering its short-term use as a diagnostic agent and rapid elimination, the carcinogenic potential is considered low.[5]

Adverse Effects in In Vivo Studies

The most commonly reported adverse effects associated with fluorescein sodium administration in both human and animal studies are generally mild and transient.

| Route of Administration | Common Adverse Effects | Rare but Serious Adverse Effects |

| Intravenous | Nausea, vomiting, yellowish discoloration of the skin and urine.[6][7][8] | Anaphylactic shock, vasovagal reaction, cardiac and respiratory effects.[6][7] |

| Oral | Minimal itching, rash, discomfort, or nausea.[6] | Anaphylactic reactions have been reported but are rare. |

| Topical (Ocular) | Mild burning or stinging sensation.[8] | Hypersensitivity reactions. |

| Intradermal | Mild itch or pain at the injection site.[6][7] | Systemic adverse events are rare.[6][7] |

Phototoxicity: Fluorescein is a photodynamic dye and can cause phototoxic reactions upon exposure to light.[9][10] This can manifest as cutaneous erythema, edema, and pain in sun-exposed areas after systemic administration.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of safety and toxicity studies. The following sections outline the general procedures for key in vivo experiments involving fluorescein sodium, based on OECD guidelines and published literature.

Acute Dermal Toxicity Study (Following OECD Guideline 402)

This study assesses the potential for a substance to cause toxicity when applied to the skin.

Experimental Workflow for Acute Dermal Toxicity Study (OECD 402)

Caption: Workflow for an acute dermal toxicity study of fluorescein sodium.

Methodology:

-

Animal Selection and Preparation: Use healthy young adult rats of a single sex (typically females), weighing between 200-300g.[11] Acclimatize the animals for at least 5 days.[12] Twenty-four hours before the test, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).[11][13]

-

Dosing: Apply a single limit dose of 2000 mg/kg body weight of fluorescein sodium, moistened with a suitable vehicle (e.g., water or saline), uniformly over the shaved area.[12] Cover the application site with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12]

-

Observation: Observe the animals for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days.[12] Record body weights before dosing and weekly thereafter.[12] Score skin reactions (erythema and edema) at specified intervals after dressing removal.[12]

-

Pathology: At the end of the 14-day observation period, euthanize all surviving animals and conduct a gross necropsy.[13]

Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)

This study provides an initial assessment of the potential effects of a substance on reproduction and development.

Experimental Workflow for Reproduction/Developmental Toxicity Screening Test (OECD 421)

Caption: Workflow for a reproduction/developmental toxicity screening test.

Methodology:

-

Animal Grouping and Dosing: Use at least three dose groups of fluorescein sodium and a control group, with at least 10 male and 10 female rats per group.[14][15] Administer the test substance by oral gavage.[16] Dose males for a minimum of four weeks and females for two weeks before mating.[15]

-

Mating: Pair one male with one female for mating. Continue daily dosing throughout the mating period.[17]

-

Gestation and Lactation: Continue dosing the females throughout gestation and at least up to day 13 post-partum.[18] Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.[16]

-

Observations: Record litter size, number of live and dead pups, and pup body weights.[14] Examine pups for any gross abnormalities and measure anogenital distance.

-

Pathology: Conduct a gross necropsy on all parent animals and pups.[14] Perform a detailed histological examination of the reproductive organs of the parent animals in the control and high-dose groups.[18]

Intravenous Fluorescein Angiography in Rats

This procedure is used to visualize the retinal and choroidal vasculature.

Experimental Workflow for Intravenous Fluorescein Angiography in Rats

Caption: Workflow for intravenous fluorescein angiography in a rat model.

Methodology:

-

Animal Preparation: Anesthetize the rat and dilate its pupils using a mydriatic agent like tropicamide.[19]

-

Fluorescein Injection: Inject a sterile solution of fluorescein sodium (e.g., 10%) intravenously. The injection can be administered via the tail vein, femoral vein, or jugular vein.[20][21][22] A typical dose for rats is around 0.1 mL/kg.[23]

-

Imaging: Using a fundus camera equipped with appropriate excitation and barrier filters, capture a rapid sequence of images of the retina as the fluorescein circulates through the ocular vasculature.[19] Images are typically acquired during the arterial, arteriovenous, and late venous phases.

-

Post-procedure: Monitor the animal until it has fully recovered from anesthesia.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the effects of fluorescein sodium is crucial for interpreting in vivo observations and predicting potential toxicities.

Cellular Uptake of Fluorescein Sodium

The entry of fluorescein into cells is a complex process that can involve multiple pathways. One of the key mechanisms is through the Volume-Regulated Anion Channel (VRAC) .

Signaling Pathway for VRAC Activation and Fluorescein Uptake

Caption: Simplified signaling pathway of VRAC activation leading to fluorescein uptake.

Under hypotonic conditions, cell swelling activates a signaling cascade that leads to the opening of VRACs. This process can involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can activate Protein Kinase D (PKD).[2] PKD is thought to be involved in the activation of the VRAC, which is a heteromeric channel composed of LRRC8 proteins.[7] Once activated, VRAC allows the passage of anions, including fluorescein, into the cell.

Another potential mechanism for cellular uptake is endocytosis , a process by which cells internalize molecules by engulfing them. While the exact role of endocytosis in fluorescein uptake is still under investigation, it is a plausible pathway for its entry into certain cell types.

Clathrin-Mediated Endocytosis Pathway

Caption: Key steps in the clathrin-mediated endocytosis pathway.

Mechanism of Phototoxicity

The phototoxicity of fluorescein is attributed to its ability to generate reactive oxygen species (ROS) upon excitation by light.

Mechanism of Fluorescein-Induced Phototoxicity

Caption: The photochemical process of fluorescein-induced ROS generation.

Upon absorption of light in the blue spectrum (465-490 nm), fluorescein is elevated to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state fluorescein can interact with molecular oxygen via two main pathways:

-

Type I Reaction: Electron transfer to molecular oxygen, generating superoxide radicals.

-

Type II Reaction: Energy transfer to molecular oxygen, producing highly reactive singlet oxygen.[24]

These reactive oxygen species can then cause oxidative damage to cellular components, leading to the observed phototoxic effects.[24]

Conclusion

Fluorescein sodium is a widely used and generally safe fluorescent tracer for in vivo studies. Its toxicity profile is well-characterized, with low acute toxicity and no significant findings in reproductive, developmental, or genotoxicity studies. The most common adverse effects are mild and transient, although rare but serious reactions can occur with intravenous administration. Researchers should be aware of the potential for phototoxicity and take appropriate precautions. A thorough understanding of its safety profile, coupled with the use of standardized experimental protocols, is essential for the responsible and effective use of fluorescein sodium in preclinical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. iris.sissa.it [iris.sissa.it]

- 8. ecetoc.org [ecetoc.org]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. Real-time analysis of clathrin-mediated endocytosis during cell migration | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 17. Reproductive Toxicity studies TG 421.pptx [slideshare.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Fluorescein Angiography - WSAVA2002 - VIN [vin.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Photobleaching of fluorescein as a probe for oxidative stress in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Fluorescein Derivatives for Biological Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the application of fluorescein and its derivatives as robust fluorescent probes for biological labeling. Fluorescein, a xanthene dye, and its analogs are widely utilized in life sciences due to their high fluorescence quantum yield, excellent water solubility, and versatile chemical reactivity.[1] This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols for key applications, and a summary of their synthesis.

Core Concepts and Derivatives

Fluorescein's fluorescence is characterized by a strong absorption of blue light and emission of green light.[] However, its fluorescence is notably sensitive to pH, which has led to the development of numerous derivatives with improved stability and functionality for specific biological applications.[3][4][5][6][7] The core structure of fluorescein consists of a xanthene ring system, and derivatives are typically synthesized by modifying the phthalic anhydride or resorcinol moieties.[8][9][10][11]

Key derivatives and their primary applications include:

-

Fluorescein Isothiocyanate (FITC): One of the most common derivatives, FITC, contains an isothiocyanate group that readily reacts with primary amines on proteins and other biomolecules to form stable thiourea bonds. This makes it an excellent tool for labeling antibodies, peptides, and amine-modified oligonucleotides.[12]

-

Carboxyfluorescein Succinimidyl Ester (CFSE): CFSE is a cell-permeable dye used to track cell division and proliferation. Once inside a cell, intracellular esterases cleave the acetate groups, and the succinimidyl ester group covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell generations.[4][8][9]

-

Fluorescein Diacetate (FDA): FDA is a non-fluorescent, cell-permeable molecule used to assess cell viability. In viable cells with active intracellular esterases, FDA is hydrolyzed to the highly fluorescent fluorescein. An intact cell membrane is required to retain the fluorescein, thus providing a dual measure of enzymatic activity and membrane integrity.[3][5][10][13]

-

Aminofluorescein: This derivative contains an amino group, which can be used for further chemical modifications and conjugation to other molecules.[14][15][16]

Quantitative Data of Fluorescein Derivatives

The selection of a suitable fluorescent probe requires a thorough understanding of its photophysical properties. The following table summarizes key quantitative data for fluorescein and some of its common derivatives.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Buffer |

| Fluorescein | 495 | 525 | ~0.90 | 0.1 M NaOH |

| Fluorescein Isothiocyanate (FITC) | 495 | 525 | 0.65 - 0.92 | PBS (pH 9.0) |

| Carboxyfluorescein (FAM) | 494 | 522 | 0.88 - 0.92 | PBS (pH 9.0) |

| Oregon Green™ 488 | 496 | 524 | 0.89 | PBS (pH 7.4) |

| Eosin Y | 524 | 545 | 0.19 | Ethanol |

| Rose Bengal | 559 | 570 | 0.02 | Ethanol |

Note: Photophysical properties are highly dependent on the solvent, pH, and local environment. The values presented are representative.[5]

Experimental Protocols

Detailed methodologies for the application of key fluorescein derivatives are provided below.

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent labeling of a protein with FITC.

Materials:

-

Protein solution (e.g., antibody) in amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal filtration devices

Procedure:

-

Protein Preparation: Ensure the protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[17]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7][18]

-

Labeling Reaction:

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by reacting with any unbound FITC. Incubate for 30 minutes at room temperature.[17]

-

Purification: Separate the labeled protein from unreacted FITC and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

This protocol outlines the steps for labeling cells with CFSE to monitor proliferation by flow cytometry.

Materials:

-

Cell suspension in single-cell suspension

-

Carboxyfluorescein Succinimidyl Ester (CFSE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium containing serum

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a concentration of 1-10 x 10^6 cells/mL in PBS or HBSS.[][9]

-

CFSE Staining Solution: Prepare a stock solution of CFSE in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 0.5-5 µM).[][8][9]

-

Cell Labeling:

-

Quenching: Stop the labeling reaction by adding at least 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound CFSE. Incubate for 5 minutes on ice.[8]

-

Washing: Centrifuge the cells and wash them two to three times with complete culture medium to remove any residual unbound CFSE.

-

Cell Culture: Resuspend the labeled cells in complete culture medium and plate them under the desired experimental conditions.

-

Flow Cytometry Analysis: At various time points, harvest the cells and analyze them by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[4][6][8][9]

Cell Viability Assay using Fluorescein Diacetate (FDA)

This protocol describes a method for determining cell viability using FDA staining and fluorescence microscopy. This is often performed in conjunction with Propidium Iodide (PI) to counterstain dead cells.

Materials:

-

Adherent cells or cells in suspension

-

Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (e.g., 2 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters for FITC and Texas Red

Procedure:

-

Staining Solution Preparation: Prepare a fresh staining solution containing FDA and PI in PBS or serum-free medium. A typical final concentration is 1-5 µg/mL for FDA and 10-20 µg/mL for PI. Protect the solution from light.[10][13]

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells with PBS.

-

For cells in suspension, pellet the cells and resuspend them in PBS.

-

Add the staining solution to the cells.

-

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[10][13]

-

Washing: Gently remove the staining solution and wash the cells once with PBS.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Viable cells will exhibit green fluorescence, while the nuclei of dead cells will fluoresce red.[3]

Visualizations

Synthesis of Fluorescein

The following diagram illustrates the general synthesis of the fluorescein core structure.

Caption: General synthetic pathway for fluorescein.

FITC Labeling of a Protein

This diagram depicts the reaction between FITC and a primary amine on a protein.

Caption: Covalent labeling of a protein with FITC.

CFSE Cell Proliferation Assay Workflow

This diagram illustrates the principle of tracking cell division using CFSE.

Caption: Workflow for CFSE-based cell proliferation assay.

FDA Cell Viability Assay Mechanism

This diagram shows the enzymatic conversion of FDA in a viable cell.

Caption: Mechanism of FDA for assessing cell viability.

References

- 1. uni-regensburg.de [uni-regensburg.de]

- 3. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress on Synthesis of Fluorescein Probes: Ingenta Connect [ingentaconnect.com]

- 10. iscientific.org [iscientific.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Fluorescein [omlc.org]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Cornerstone of Cellular Imaging: A Technical Guide to Fluorescence Microscopy with Fluorescein

For: Researchers, Scientists, and Drug Development Professionals

Abstract